molecular formula C18H20 B13141815 4-(Hex-5-EN-1-YL)-1,1'-biphenyl CAS No. 115181-05-0

4-(Hex-5-EN-1-YL)-1,1'-biphenyl

Cat. No.: B13141815
CAS No.: 115181-05-0
M. Wt: 236.4 g/mol
InChI Key: VYKDNXHLHORSMA-UHFFFAOYSA-N
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Description

4-(Hex-5-en-1-yl)-1,1'-biphenyl is an organic compound featuring a biphenyl core substituted with a hex-5-enyl chain at the para position. This structure combines the rigidity of the biphenyl system with the flexibility and reactivity of an unsaturated aliphatic chain. The compound’s structural elucidation likely employs crystallographic tools like SHELXL, a program widely used for small-molecule refinement .

Properties

CAS No.

115181-05-0

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-hex-5-enyl-4-phenylbenzene

InChI

InChI=1S/C18H20/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h2,5,7-8,10-15H,1,3-4,6,9H2

InChI Key

VYKDNXHLHORSMA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a hex-5-en-1-yl group. One common method is the use of a Grignard reagent, where hex-5-en-1-yl magnesium bromide reacts with a biphenyl halide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hex-5-EN-1-YL)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the hex-5-en-1-yl group to a single bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-(Hex-5-EN-1-YL)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(Hex-5-EN-1-YL)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Pseudotsuganol (Flavonolignan Derivative)
  • Molecular Formula : C₄₀H₄₀O₁₂ (includes 4-(hex-5-en-1-yl)-1,1'-biphenyl as a substructure)
  • Key Features: Combines flavanone and lignan moieties; 95% structural similarity to pseudotsuganol .
(b) 4-Phenylphenol (4-Biphenylol)
  • Molecular Formula : C₁₂H₁₀O
  • Key Features : Simpler biphenyl derivative with a hydroxyl group.
  • Properties : Used as a laboratory chemical; lacks the alkenyl chain, reducing hydrophobicity and reactivity compared to the target compound .
(c) FDPAVBi (Fluorinated Triphenylamine Distyrylbenzene)
  • Molecular Formula : C₅₄H₃₈F₄N₂O₂
  • Key Features : Fluorinated biphenyl derivatives with distyrylbenzene cores.
  • Properties : Blue fluorescence (emission at 460 nm in solution), high quantum efficiency (5.7× Alq₃), and elevated thermal stability (melting point ~300°C). Fluorination induces a blue shift and improves electron injection in optoelectronic devices .
(d) 1,5-Benzylenyne (Sulfonylated Biphenyl Derivative)
  • Key Features : Contains a biphenyl group with sulfonyl and alkyne substituents.
  • Reactivity : Gold-catalyzed cyclization reactions highlight its utility in synthesizing complex heterocycles .

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications
4-(Hex-5-en-1-yl)-1,1'-biphenyl Part of C₄₀H₄₀O₁₂ Hex-5-enyl, biphenyl Likely bioactive; structural rigidity Natural products, pharmaceuticals
Pseudotsuganol C₄₀H₄₀O₁₂ Flavonolignan hybrid Antioxidant, anti-inflammatory Medicinal chemistry
4-Phenylphenol C₁₂H₁₀O Hydroxyl, biphenyl Low complexity, polar Laboratory reagent
FDPAVBi C₅₄H₃₈F₄N₂O₂ Fluorine, distyrylbenzene Blue emission, high thermal stability OLEDs, optoelectronics
1,5-Benzylenyne C₂₃H₂₀O₂S Sulfonyl, alkyne Reactive in cyclization Synthetic intermediates

Critical Analysis of Substituent Effects

  • Hex-5-enyl Chain : Introduces unsaturation (C=C), enhancing reactivity for addition or polymerization. Its flexibility may reduce crystallinity compared to rigid fluorinated analogs like FDPAVBi .
  • Electron-Withdrawing Groups (e.g., F in FDPAVBi) : Lower HOMO/LUMO levels, improve charge transport, and induce fluorescence shifts. The absence of such groups in 4-(hex-5-en-1-yl)-1,1'-biphenyl may limit optoelectronic utility but enhance biocompatibility .
  • Hydroxyl Group (in 4-Phenylphenol): Increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hex-5-enyl chain .

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